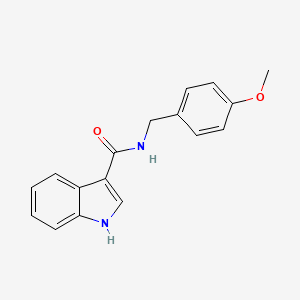

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

説明

The exact mass of the compound N-(4-methoxybenzyl)-1H-indole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-methoxybenzyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXZMKNLLZIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of N-(4-methoxybenzyl)-1H-indole-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxybenzyl)-1H-indole-3-carboxamide

Introduction

N-(4-methoxybenzyl)-1H-indole-3-carboxamide belongs to the indole-3-carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a prevalent heterocyclic motif found in numerous natural products, amino acids, and hormones, serving as a foundational structure for a wide array of biologically active molecules.[1] Derivatives of indole-3-carboxamide have been investigated for various therapeutic applications, including as anticancer agents targeting epidermal growth factor receptor (EGFR), as potent kinase inhibitors, and for their antiproliferative activities.[2][3][4]

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This guide provides a comprehensive overview of the key physicochemical characteristics of N-(4-methoxybenzyl)-1H-indole-3-carboxamide, detailing the established methodologies for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data but on the causality behind the experimental choices and the integrity of the protocols, providing a self-validating framework for researchers in the field.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful drug development. These parameters dictate how the molecule will behave in biological systems and guide its formulation and delivery.

| Property | Data | Significance in Drug Development |

| Molecular Formula | C₁₇H₁₆N₂O₂[5] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 280.33 g/mol [5] | Influences diffusion, membrane permeability, and overall pharmacokinetics. |

| Appearance | White to off-white powder or crystals. | Basic physical state observation; important for handling and formulation. |

| Melting Point | Experimental data not available. | A sharp melting range is a primary indicator of sample purity.[6] |

| Solubility | Experimental data not available. | Crucial for absorption; a compound must be in solution to be absorbed by the body. |

| Lipophilicity (logP) | Experimental data not available. | Governs the ability to cross lipid membranes; a key factor in the "rule of five". |

| Hydrogen Bond Donors | 2 (N-H from indole and amide) | Influences solubility, receptor binding, and membrane permeability. |

| Hydrogen Bond Acceptors | 3 (C=O from amide, O from methoxy, N from indole) | Affects solubility and the potential for specific interactions with biological targets. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for determining the critical physicochemical properties of N-(4-methoxybenzyl)-1H-indole-3-carboxamide.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental and highly sensitive indicator of a crystalline solid's purity.[6] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6] The capillary method is the pharmacopeial standard, valued for its accuracy and requirement of only a small amount of sample.[7] A preliminary, rapid determination is often performed to establish an approximate range, followed by a slower, more precise measurement.[6][7]

Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the powder down to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.[7]

-

Accurate Determination: Using a fresh sample, allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Begin heating at a slow, controlled rate (1–2 °C per minute) when the temperature is within 15-20 °C of the expected melting point.[8][9]

-

Observation & Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the entire sample has liquefied (T₂). The melting point is reported as the T₁–T₂ range.

Workflow for Melting Point Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemcd.com [chemcd.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. resolvemass.ca [resolvemass.ca]

Molecular structure and SMILES string for N-(4-methoxybenzyl)-1H-indole-3-carboxamide

An in-depth technical analysis and methodological framework for the synthesis and characterization of N-(4-methoxybenzyl)-1H-indole-3-carboxamide .

Molecular Architecture & Physicochemical Profiling

As a Senior Application Scientist, evaluating a compound begins with a rigorous deconstruction of its molecular architecture. N-(4-methoxybenzyl)-1H-indole-3-carboxamide (CAS: 866132-44-7)[1] is a synthetic small molecule that merges two highly privileged pharmacophores: an indole core and a 4-methoxybenzyl moiety, bridged by a rigid carboxamide linker[2].

The indole ring is ubiquitous in biochemistry, often mimicking endogenous signaling molecules like serotonin and melatonin[3]. By functionalizing the C3 position with a carboxamide, the molecule gains a critical hydrogen-bonding network (both donor and acceptor capabilities) that is essential for anchoring into the orthosteric binding sites of various target proteins, including G-protein coupled receptors (GPCRs) and viral proteases[4]. The 4-methoxybenzyl group acts as a lipophilic vector, driving the molecule into deep, hydrophobic sub-pockets while the methoxy oxygen provides an additional distal hydrogen-bond acceptor.

Quantitative Molecular Data

To facilitate predictive modeling and assay design, the core physicochemical properties of the compound are summarized below:

| Parameter | Value | Causality / Significance |

| Chemical Name | N-(4-methoxybenzyl)-1H-indole-3-carboxamide | Standard IUPAC nomenclature. |

| CAS Number | 866132-44-7 | Unique registry identifier for database cross-referencing[1]. |

| Molecular Formula | C₁₇H₁₆N₂O₂ | Defines stoichiometric mass requirements[5]. |

| Molecular Weight | 280.32 g/mol | Optimal for favorable oral bioavailability (Lipinski's Rule of 5)[5]. |

| SMILES String | COC1=CC=C(CNC(=O)C2=CNC3=CC=CC=C23)C=C1 | Enables in silico docking and QSAR modeling[6]. |

| Calculated TPSA | ~71.2 Ų | Suggests good membrane permeability; potential for blood-brain barrier (BBB) penetration. |

Pharmacological Landscape & Mechanism of Action

Indole-3-carboxamides are classified as "privileged structures" due to their remarkable capacity to interact with a wide array of biological targets[3]. Historically, this scaffold has been extensively utilized in the development of synthetic cannabinoid receptor agonists (e.g., APICA, STS-135)[2], epidermal growth factor receptor (EGFR) inhibitors[7], and even antiviral agents targeting the Zika virus NS2B-NS3 protease[4].

When acting upon GPCRs (such as CB1/CB2 receptors), the indole-3-carboxamide acts as an orthosteric agonist. The binding event triggers a conformational shift in the receptor, activating the inhibitory G-protein (Gαi/o). This causality cascade suppresses adenylyl cyclase activity, thereby lowering intracellular cAMP levels and modulating downstream kinase pathways.

GPCR signaling cascade initiated by indole-3-carboxamide binding.

Synthetic Methodology: A Self-Validating Protocol

To synthesize N-(4-methoxybenzyl)-1H-indole-3-carboxamide with high stoichiometric precision and yield, an amide coupling strategy utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the industry standard[8].

Causality of Reagent Selection: HATU is explicitly chosen over traditional carbodiimides (like DCC or EDC) because its 7-azabenzotriazole moiety generates a highly reactive HOAt active ester intermediate. This dramatically accelerates the aminolysis step and suppresses side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competitively attacking the active ester[8].

Workflow for the HATU-mediated synthesis of the target indole-3-carboxamide.

Step-by-Step Experimental Procedure

This protocol is designed as a self-validating system ; orthogonal washing steps ensure that only the neutral target molecule survives the workup, allowing in-process controls (IPC) to definitively confirm success.

-

Preparation & Activation:

-

In an oven-dried, N₂-purged round-bottom flask, dissolve 1H-indole-3-carboxylic acid (1.0 equiv, ~1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL)[8]. Causality: N₂ purging prevents oxidative degradation of the electron-rich indole core.

-

Add DIPEA (2.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.8 mmol). Stir at room temperature for 30 minutes. Causality: The solution will undergo a distinct color change (often turning yellow/orange), visually validating the formation of the HOAt active ester.

-

-

Aminolysis (Coupling):

-

Add 4-methoxybenzylamine (1.1 equiv, 1.65 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 4–6 hours[8].

-

IPC Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the baseline carboxylic acid spot validates reaction completion.

-

-

Orthogonal Workup:

-

Quench the reaction by pouring the mixture into 50 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL)[8].

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove acidic HOAt byproducts and unreacted starting acid), 1M HCl (to protonate and remove excess amine and DIPEA), and brine. Causality: This orthogonal acid/base wash ensures the organic layer exclusively retains the neutral amide product.

-

-

Isolation & Purification:

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Petroleum Ether to EtOAc) to yield the pure N-(4-methoxybenzyl)-1H-indole-3-carboxamide as a solid[8].

-

Analytical Characterization

To confirm structural integrity, the isolated product must be subjected to LC-MS and NMR.

-

LC-MS: The expected mass-to-charge ratio is [M+H]⁺ = 281.1 m/z . A single sharp peak in the UV chromatogram (254 nm) validates >95% purity.

-

¹H NMR (DMSO-d₆): Key diagnostic peaks include the broad indole NH singlet (typically >11.0 ppm), the amide NH triplet (~8.0–8.5 ppm), and a sharp 3H singlet at ~3.7 ppm corresponding to the methoxy (-OCH₃) group.

References

- ChemicalBook - N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE Chemical Properties and Identifiers.

- Semantic Scholar - Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents.

- MDPI - The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

- GuideChem - 3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide Data (SMILES Reference).

- Chemical Cloud Database (Chemcd) - N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE CAS 866132-44-7.

- RSC Organic & Biomolecular Chemistry - Reversed Indole-3-carboxamide motifs and pharmacophores.

- Indole Building Blocks - Downstream synthetic route of 23872-36-8 (HATU Amide Coupling Protocols).

- NIH PMC - Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease.

Sources

- 1. N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE | 866132-44-7 [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE | 866132-44-7 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. indole-building-block.com [indole-building-block.com]

Structure-Activity Relationship (SAR) of Indole-3-Carboxamide Derivatives: A Comprehensive Guide for Targeted Therapeutics

Executive Summary

The indole-3-carboxamide scaffold is a highly privileged structure in modern medicinal chemistry. Characterized by a rigid, electron-rich bicylic indole core coupled with a flexible, polar carboxamide moiety, this structural motif serves as a versatile pharmacophore. Depending on specific functional group substitutions, indole-3-carboxamides can be fine-tuned to act as potent 1[1], selective enzyme inhibitors (e.g., viral proteases)[2], or targeted antioxidants[3].

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) governing indole-3-carboxamide derivatives. By deconstructing the pharmacophore and analyzing empirical binding data, this guide equips drug development professionals with the mechanistic insights required to optimize binding affinity, functional efficacy, and target selectivity.

Structural Anatomy & The Pharmacophore Model

The pharmacological versatility of indole-3-carboxamides stems from the distinct micro-environments created by its four primary substitution sites:

-

N1-Position (Tail Group): Modulates lipophilicity and membrane penetration. In cannabinoid ligands, long alkyl or haloalkyl chains (e.g., 5-fluoropentyl) are critical for anchoring the molecule into the deep hydrophobic pocket of the CB1 receptor[1].

-

C2-Position: Typically kept unsubstituted or modified with small alkyl groups (e.g., methyl) to induce local steric clashes that can shift receptor selectivity (e.g., enhancing CB2 over CB1 selectivity)[4].

-

C3-Carboxamide Moiety (Linker & Head Group): Acts as both a hydrogen bond donor and acceptor. The flexibility of the amide bond allows the pendant group (often an amino acid derivative or adamantyl group) to adopt optimal conformations for target engagement[3].

-

C4–C7 Positions (Indole Ring): Substitutions here dictate the electronic distribution of the indole core. Halogenation or the addition of bulky heteroaromatics (e.g., furan-3-yl) can dramatically alter enzyme inhibitory profiles[2].

SAR Pathway 1: Cannabinoid Receptor (CB1/CB2) Modulation

Indole-3-carboxamides form the backbone of many modern synthetic cannabinoid receptor agonists (SCRAs). Recent cryogenic electron microscopy (cryo-EM) structures of the active CB1-Gαi complex have elucidated how these ligands stabilize the active state of the receptor[1].

Steric Bulk and Functional Efficacy

The pendant amino acid amide attached to the C3-carboxamide plays a decisive role in functional efficacy. SAR studies utilizing a retained 5-fluoropentyl chain at the N1 position demonstrate a clear correlation between the steric bulk of the pendant group and receptor activation[1]. As the size of the amino acid side chain increases from a proton (glycinamide) to a tert-butyl group (tert-leucinamide), both binding affinity ( Ki ) and functional efficacy ( Emax ) increase exponentially.

Tail Group Modifications

The N1-tail is essential for CB1 affinity. Replacing a standard pentyl chain with a 4-fluorobutyl or 4-cyanobutyl subunit maintains high efficacy, indicating that the hydrophobic binding pocket can tolerate polarizable terminal atoms, which often increase the metabolic half-life of the ligand[5].

Table 1: Relative CB1/CB2 Functional Activity Trends for N1-(5-Fluoropentyl) Indole-3-Carboxamides

| Compound | Pendant Group (R) | Steric Bulk | CB1 Functional Activity | CB2 Functional Activity |

| 9 | Glycinamide (-H) | Minimal | Weak | Weak |

| 10 | L-Alaninamide (-CH 3 ) | Small | Moderate | Moderate |

| 11 | (S)-2-Aminobutanamide (-CH 2 CH 3 ) | Medium | High | High |

| 13 | (S)-tert-Leucinamide (-C(CH 3 ) 3 ) | Large | Very High | Very High |

Data synthesized from systematic SAR evaluations of NNL-1 analogues[1].

Diagram 1: Cannabinoid receptor activation and downstream signaling cascade by indole-3-carboxamides.

SAR Pathway 2: Targeted Enzyme Inhibition

Beyond receptor modulation, the indole-3-carboxamide core is a potent inhibitor of various critical enzymes, including viral proteases and monoamine oxidases.

Flavivirus NS2B-NS3 Protease Inhibition

For Zika and Dengue virus proteases, the presence of the 3-carboxamide group is absolute; its removal completely abolishes inhibitory activity[2]. The carboxamide acts as a critical hydrogen bond donor/acceptor within the protease active site. Furthermore, adding a substituent at the N1-position is disfavored due to steric clashes, whereas adding bulky, electron-rich groups (e.g., furan-3-yl) at the C5 and C6 positions of the indole ring drastically improves potency, dropping the IC 50 into the sub-micromolar range[2].

Monoamine Oxidase-B (MAO-B) Inhibition

In the context of Parkinson's disease therapeutics, indole derivatives are frequently evaluated as MAO-B inhibitors. However, SAR data reveals that incorporating a carboxamide at the C3 position generally reduces potency toward MAO-B compared to unsubstituted 1H-indoles[6]. This causality is driven by the rigid and narrow shape of the MAO-B binding pocket near the FAD coenzyme; the increased molecular weight and steric bulk of the amide inclusion prevent optimal alignment for inhibition[6].

Table 2: Enzyme Inhibitory Activity (IC 50 ) of Indole-3-Carboxamides

| Target Enzyme | Indole Core Substitution | C3-Carboxamide Pendant | IC 50 Value | Conclusion |

| ZVpro (Zika) | Unsubstituted | para-tert-butylphenyl | 4.5 μM | Baseline activity[2] |

| ZVpro (Zika) | N1-Substituted | para-tert-butylphenyl | 14.6 μM | N1 bulk is disfavored[2] |

| ZVpro (Zika) | C5, C6-di(furan-3-yl) | para-tert-butylphenyl | 0.37 μM | C5/C6 bulk highly favored[2] |

| MAO-B | Unsubstituted | Aryl-acrylamide | > 10.0 μM | C3-amide causes steric clash[6] |

Methodology & Experimental Validation

To ensure high scientific integrity and reproducibility, the synthesis of indole-3-carboxamide derivatives must follow a self-validating workflow. The following step-by-step protocol details the generation of N1-alkylated indole-3-carboxamides (e.g., SCRA analogues), explaining the chemical causality behind each reagent choice.

Synthetic Workflow

Diagram 2: Step-by-step synthetic workflow for N1-alkylated indole-3-carboxamide derivatives.

Step-by-Step Protocol: Synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxamides

Step 1: N1-Alkylation

-

Procedure: Dissolve 1H-indole in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes, then add 1-bromo-5-fluoropentane dropwise.

-

Causality: NaH irreversibly deprotonates the relatively acidic indole N-H, generating a strong nucleophile. DMF stabilizes the transition state, ensuring rapid SN2 alkylation[1].

Step 2: C3-Acylation via Trifluoroacetic Anhydride (TFAA)

-

Procedure: Treat the N1-alkylated indole with TFAA in a suitable solvent (e.g., DMF or DCM) at 0 °C to generate the trifluoroacetylindole intermediate.

-

Causality: Direct carboxylation at C3 is notoriously difficult. TFAA exploits the natural electron-rich character of the indole C3 position, undergoing rapid electrophilic aromatic substitution without the need for harsh Lewis acids[1].

Step 3: Hydrolysis to Carboxylic Acid

-

Procedure: Reflux the trifluoroacetylindole intermediate in a mixture of aqueous NaOH and Methanol. Acidify with HCl to precipitate the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

-

Causality: The highly electronegative trifluoromethyl group makes the adjacent carbonyl highly susceptible to nucleophilic attack by hydroxide, resulting in clean cleavage to the carboxylic acid[6].

Step 4: Amidation (Self-Validating Step)

-

Procedure: Dissolve the carboxylic acid in DCM. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and the desired amino acid amide hydrochloride (e.g., L-alaninamide). Add a base like DIPEA to neutralize the hydrochloride salt.

-

Causality: EDC/HOBt is chosen over thionyl chloride (SOCl 2 ) to prevent the racemization of the chiral centers on the amino acid amides[1]. HOBt forms an active ester intermediate that suppresses side reactions.

-

Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the highly polar carboxylic acid baseline spot confirms reaction completion. Final validation must be conducted via 1 H-NMR (monitoring the emergence of the broad amide N-H singlet around δ 7.5–8.0 ppm) and High-Resolution Mass Spectrometry (HRMS).

Conclusion & Future Perspectives

The indole-3-carboxamide scaffold remains a cornerstone of rational drug design. As demonstrated by extensive SAR studies, minor modifications to the N1-tail or the C3-carboxamide pendant group can drastically pivot the molecule's biological profile—from a high-efficacy CB1 receptor agonist capable of profound central nervous system modulation[1], to a highly selective viral protease inhibitor[2]. Future development in this space will likely focus on exploiting the C5/C6 positions to optimize pharmacokinetic properties and reduce off-target toxicities, particularly in the development of non-psychoactive CB2-selective therapeutics[4].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]

- 6. Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-methoxybenzyl)-1H-indole-3-carboxamide: A Technical Whitepaper on Bioactivity, Mechanisms, and Experimental Workflows

As a Senior Application Scientist, I approach the characterization of novel compounds not merely as static chemical entities, but as dynamic modulators of highly conserved biological pathways. The compound N-(4-methoxybenzyl)-1H-indole-3-carboxamide (Molecular Formula: C17H16N2O2; MW: 280.32 g/mol )[1] represents a highly privileged pharmacophore. The indole-3-carboxamide scaffold is renowned for its pleiotropic bioactivity, acting as a potent modulator in neuropharmacology and oncology.

This technical guide synthesizes the structural-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to rigorously evaluate the bioactivity of this compound and its structural analogs.

Structural & Pharmacological Profile

The core of the molecule consists of an indole ring substituted at the C3 position with a carboxamide group, which is further N-substituted with a 4-methoxybenzyl moiety. This specific structural arrangement dictates its interaction with biological targets:

-

The Indole Core: Mimics endogenous signaling molecules (e.g., tryptophan derivatives, serotonin), allowing it to intercalate into hydrophobic receptor pockets.

-

The Carboxamide Linker: Acts as a critical hydrogen-bond donor/acceptor hub. Small structural differences in this region lead to massive variations in receptor affinity and efficacy[2].

-

The N-(4-methoxybenzyl) Substitution: The para-methoxy group provides a highly specific hydrogen-bond acceptor site, while the benzyl ring facilitates π−π stacking. This lipophilic tail is a defining feature that drives high protein binding (>88%) and dictates the compound's clearance rates and receptor selectivity[3].

Primary Bioactivity Pathways

The indole-3-carboxamide scaffold exhibits dual-modulatory capabilities, primarily bifurcating into two distinct therapeutic/pharmacological domains:

Cannabinoid Receptor (CB1/CB2) Agonism

Indole-3-carboxamides are the structural backbone of many potent [2]. These compounds act as full agonists at the Gi/o -coupled CB1 and CB2 receptors. Upon orthosteric binding, they induce a conformational change that liberates the Gαi subunit, leading to the direct inhibition of adenylyl cyclase (AC) and a subsequent precipitous drop in intracellular cAMP levels. They often exhibit Emax values significantly higher than reference compounds like JWH-018[2].

Epidermal Growth Factor Receptor (EGFR) Inhibition

In oncology, N-benzyl and N-(furan-2-ylmethyl) substituted 1H-indole-3-carboxamides have been identified as potent [4]. Dysregulation of EGFR (a sialoglycoprotein) is a primary oncogenic driver in human cancers[4]. The indole scaffold competitively binds to the ATP-binding cleft of the kinase domain, halting downstream MAPK/ERK and PI3K/AKT survival pathways. Furthermore, these compounds have been shown to induce targeted cell death via the generation of Reactive Oxygen Species (ROS)[5].

Figure 1: Dual-modulatory pathways of indole-3-carboxamide derivatives targeting GPCRs and Receptor Tyrosine Kinases.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the potency of the N-(4-methoxybenzyl)-1H-indole-3-carboxamide class, we must benchmark it against established analogs. The table below summarizes the efficacy of related indole-3-carboxamide derivatives across different biological targets.

| Compound Class / Derivative | Primary Target | Assay Methodology | Efficacy (IC50 / EC50) | Ref |

| Indole-3-carboxamides (e.g., 5F-MDMB-PICA) | CB1 / CB2 Receptors | cAMP / β -arrestin | EC50: 0.87 – 3.26 nM | [2] |

| N-(furan-2-ylmethyl)-1H-indole-3-carboxamides | EGFR | MTT (A549, HeLa, SW480) | Low micromolar (Inhibitory) | [6] |

| Primaquine-Indole-3-carboxamide | ROS / Prostate Cancer | Cell Viability (LNCaP) | High Potency (Cancer Selective) | [5] |

Standardized Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed bioactivities are mechanistically sound and free from assay interference.

Protocol A: In Vitro CB1/CB2 Receptor Activation Assay (cAMP)

Causality & Rationale: Because CB1/CB2 are Gi -coupled, agonism decreases cAMP. To measure this decrease, we must first artificially elevate baseline cAMP using Forskolin. We utilize transfected CHO (Chinese Hamster Ovary) cells because they lack endogenous cannabinoid receptors, providing a zero-background system for human CB1/CB2 evaluation.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-hCB1 and CHO-hCB2 cells at 1×104 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Dissolve N-(4-methoxybenzyl)-1H-indole-3-carboxamide in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Critical: Final DMSO concentration must not exceed 0.5% to prevent solvent-induced cytotoxicity.

-

Stimulation: Add 5 µL of the compound dilution to the cells, immediately followed by 5 µL of Forskolin (final concentration 10 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for Gi -mediated cAMP inhibition.

-

Detection: Add 10 µL of a homogeneous time-resolved fluorescence (HTRF) or luminescence-based cAMP detection reagent. Read on a microplate reader.

-

Validation: Calculate the Z'-factor using DMSO (vehicle) and a full agonist (e.g., JWH-018)[2]. A Z'-factor > 0.5 validates the assay.

Protocol B: EGFR Kinase Inhibition & Cytotoxicity Assay

Causality & Rationale: To prove that the compound acts via EGFR inhibition rather than general cytotoxicity, we test it against A549 cells (which overexpress EGFR) and HepG2 cells (which have low EGFR expression). A true EGFR inhibitor will show potent activity in A549 and weak/no activity in HepG2[6],[4].

Step-by-Step Methodology:

-

Cell Seeding: Seed A549, HeLa, SW480, and HepG2 cells in 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

-

Treatment: Treat cells with varying concentrations of the indole-3-carboxamide derivative (0.1 µM to 100 µM). Include Erlotinib as a positive control[4].

-

Incubation: Incubate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After 4 hours, remove the media and dissolve the formazan crystals in 150 µL of DMSO.

-

Quantification: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Figure 2: Self-validating in vitro screening workflow for evaluating receptor agonism and cytotoxicity.

References

-

Chemical Properties & Identification: N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE. ChemicalBook.

-

CB1/CB2 Receptor Bioassay: Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis (PubMed).

-

Pharmacokinetics of Indole-3-Carboxamides: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI Pharmaceuticals.

-

EGFR Inhibition (N-furan derivatives): Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. Semantic Scholar.

-

EGFR Inhibition (Indole-3-Carboxamide derivatives): Design, Synthesis and Biological Evaluation of a Novel Series of Indole-3- Carboxamide Derivatives for Cancer Treatment as EGFR Inhibitors. Bentham Science.

-

ROS Generation & Anticancer Activity: Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI Pharmaceuticals.

Sources

- 1. N-(4-METHOXYBENZYL)-1H-INDOLE-3-CARBOXAMIDE | 866132-44-7 [chemicalbook.com]

- 2. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market | MDPI [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

Potential therapeutic targets for N-(4-methoxybenzyl)-1H-indole-3-carboxamide

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-(4-methoxybenzyl)-1H-indole-3-carboxamide

Abstract

N-(4-methoxybenzyl)-1H-indole-3-carboxamide represents a scaffold of significant interest within medicinal chemistry, belonging to the broader class of indole derivatives that have demonstrated a wide array of biological activities. While direct studies on this specific molecule are not extensively documented in publicly accessible literature, its structural motifs suggest several plausible and compelling therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound. We will delve into the rationale behind selecting specific targets, provide detailed experimental protocols for validation, and outline a logical progression for preclinical evaluation. The methodologies described herein are grounded in established scientific principles to ensure robustness and reproducibility, empowering research teams to unlock the therapeutic promise of novel indole-based compounds.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant therapeutic applications. From the anti-inflammatory properties of indomethacin to the potent anticancer activity of vinca alkaloids, the versatility of the indole ring system allows for the fine-tuning of biological activity through targeted chemical modifications. The compound N-(4-methoxybenzyl)-1H-indole-3-carboxamide incorporates key structural features that suggest a potential for interaction with several important classes of biological targets. The indole-3-carboxamide moiety is a known pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets. The N-(4-methoxybenzyl) substituent provides additional opportunities for hydrophobic and aromatic interactions, potentially conferring selectivity and potency for specific targets.

This guide will explore three primary, high-probability therapeutic target classes for N-(4-methoxybenzyl)-1H-indole-3-carboxamide based on chemoinformatic analysis and the known activities of structurally related compounds:

-

Tubulin Polymerization Inhibitors: Many indole derivatives are known to interfere with microtubule dynamics, a validated target in oncology.

-

Nuclear Receptors: The lipophilic nature of the compound suggests potential interaction with ligand-binding domains of nuclear receptors, which are key regulators of metabolism and inflammation.

-

Enzyme Inhibitors: Specifically, we will consider enzymes such as cyclooxygenases (COX) and histone deacetylases (HDACs), where indole-based inhibitors have shown promise.

Target Class 1: Tubulin Polymerization

Scientific Rationale

Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. The colchicine binding site of tubulin is a known target for a variety of small molecules, including several indole derivatives. The planar indole ring of N-(4-methoxybenzyl)-1H-indole-3-carboxamide can mimic the structural features of other known colchicine-site binders, making tubulin a prime candidate for investigation. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, providing a clear and measurable endpoint for assessing the compound's activity.

Experimental Workflow: Assessing Tubulin Inhibition

The following workflow provides a step-by-step approach to evaluate the effect of N-(4-methoxybenzyl)-1H-indole-3-carboxamide on tubulin polymerization and its downstream cellular consequences.

Caption: Workflow for investigating tubulin polymerization inhibition.

Detailed Experimental Protocols

-

Objective: To determine the direct effect of the compound on the polymerization of purified tubulin.

-

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

N-(4-methoxybenzyl)-1H-indole-3-carboxamide (dissolved in DMSO)

-

Positive control: Colchicine or Nocodazole

-

Negative control: DMSO

-

96-well microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of tubulin in polymerization buffer.

-

In a 96-well plate, add varying concentrations of the test compound, positive control, or negative control.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot absorbance versus time for each concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

-

Propidium iodide (PI) staining solution

-

RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Stain the cells with PI staining solution containing RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

-

Target Class 2: Nuclear Receptors

Scientific Rationale

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a diverse range of physiological processes, including metabolism, inflammation, and development. The hydrophobic nature of N-(4-methoxybenzyl)-1H-indole-3-carboxamide makes it a candidate for binding to the ligand-binding domain (LBD) of nuclear receptors. For example, the peroxisome proliferator-activated receptors (PPARs) and the liver X receptors (LXRs) are known to bind to a variety of synthetic ligands with structural similarities to the test compound. Modulation of these receptors has therapeutic implications for metabolic diseases and inflammatory disorders.

Experimental Workflow: Screening for Nuclear Receptor Activity

A tiered approach is recommended, starting with a broad screen and progressing to more specific validation assays.

Caption: Workflow for identifying and validating nuclear receptor modulation.

Detailed Experimental Protocols

-

Objective: To screen for agonist or antagonist activity against a panel of nuclear receptors.

-

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmids for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain.

-

Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequence).

-

Transfection reagent

-

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

-

Known agonist and antagonist for each receptor as positive controls.

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.

-

After 24 hours, treat the cells with the test compound, positive controls, or vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the activity of the test compound to the controls to determine if it acts as an agonist or antagonist.

-

Target Class 3: Enzyme Inhibition

Scientific Rationale

The indole-3-carboxamide scaffold is present in known inhibitors of various enzymes. Two prominent examples are cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory cascade, and histone deacetylases (HDACs), which are important epigenetic regulators and targets in oncology and neurology. The structural features of N-(4-methoxybenzyl)-1H-indole-3-carboxamide suggest that it could fit into the active sites of these enzymes and disrupt their catalytic activity.

Experimental Workflow: Enzyme Inhibition Assays

Direct enzymatic assays are the most straightforward way to assess the inhibitory potential of the compound.

History and discovery of N-(4-methoxybenzyl)-1H-indole-3-carboxamide analogues

An In-depth Technical Guide to the History and Discovery of N-(4-methoxybenzyl)-1H-indole-3-carboxamide Analogues

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the history, synthesis, and biological evaluation of N-(4-methoxybenzyl)-1H-indole-3-carboxamide analogues. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this versatile chemical scaffold.

Introduction: The Prominence of the Indole Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural motif is found in a vast array of natural products and essential biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[2] This prevalence in nature has inspired chemists to explore indole derivatives for therapeutic applications, leading to their integration into numerous approved drugs.[2][3]

Within this broad class, the indole-3-carboxamide framework has emerged as a "privileged scaffold" due to its structural versatility and its capacity to interact with a wide range of biological targets.[3] The amide linkage provides a critical hydrogen bonding motif, while the indole core and its substituents can be systematically modified to fine-tune pharmacological activity. This guide focuses specifically on the N-(4-methoxybenzyl) substituted class of these compounds, exploring their journey from initial synthesis to their evaluation as potential therapeutic agents.

Early History and Rationale for Discovery

The exploration of N-substituted indole-3-carboxamides is rooted in the broader investigation of indole derivatives for various biological activities.[4] The initial rationale for synthesizing compounds like N-(4-methoxybenzyl)-1H-indole-3-carboxamide was based on established principles of medicinal chemistry. The indole-3-carboxamide core provides a rigid and well-defined structure for molecular recognition. The addition of a benzyl group at the amide nitrogen was a logical step to explore hydrophobic interactions within target proteins.

The choice of a para-methoxybenzyl group, in particular, serves a dual purpose:

-

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule and its binding interactions.

-

Pharmacokinetic Properties: The methoxy group can modulate the compound's lipophilicity and metabolic stability, key factors in determining its drug-like properties.

Early studies focused on a range of N-substituted benzyl analogues to probe the structure-activity relationships (SAR) and identify key interaction points.[4]

Synthetic Methodologies

The synthesis of N-(4-methoxybenzyl)-1H-indole-3-carboxamide and its analogues is generally straightforward, typically involving the coupling of an indole-3-carboxylic acid with the corresponding benzylamine.

General Synthetic Workflow

The most common synthetic route involves a three-step process starting from the indole core. A more direct two-step approach begins with indole-3-carboxylic acid. A four-step synthesis has also been described, involving formylation, a Cannizzaro reaction, chlorination, and subsequent substitution with benzylamine to generate the final product.[1]

A representative modern approach involves the activation of the carboxylic acid followed by amidation.

Caption: General workflow for the synthesis of N-(4-methoxybenzyl)-1H-indole-3-carboxamide.

Experimental Protocol: Synthesis of N-benzyl-1H-indole-3-carboxamide

This protocol describes a general method that can be adapted for 4-methoxybenzylamine.

-

Acid Chloride Formation: Indole-3-carboxylic acid (0.002 mol) is refluxed in toluene (5 ml) with thionyl chloride (2.5 ml) for 2 hours at 80°C.[4]

-

Solvent Removal: The solvent and excess thionyl chloride are removed by co-evaporation with toluene (3 x 10 ml).[4]

-

Amine Coupling: The resulting residue (the acid chloride) is dissolved in chloroform (10 ml). An equivalent amount of pyridine and the corresponding amine (e.g., benzylamine) are added.[4]

-

Reaction: The mixture is stirred at room temperature overnight.[4]

-

Work-up and Purification: The reaction mixture is typically washed with acid, base, and brine, then dried over a drying agent (e.g., Na₂SO₄). The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure N-substituted indole-3-carboxamide derivative.[4]

Biological Activities and Therapeutic Potential

N-(4-methoxybenzyl)-1H-indole-3-carboxamide analogues have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of indole-carboxamide derivatives against various cancer cell lines.[3][5] For instance, primaquine–indole-3-carboxamide conjugates have demonstrated enhanced potency, particularly against prostate cancer cells (LNCaP).[5] The mechanism of action for some of these compounds is believed to involve the generation of reactive oxygen species (ROS), which can induce cancer cell death.[5] While normal cells can manage a certain level of ROS, cancer cells, which already have higher intrinsic ROS levels, can be pushed beyond a toxic threshold by ROS-generating agents.[5]

| Compound/Analogue | Cell Line | Activity (IC₅₀) | Reference |

| Primaquine-indole-3-carboxamide (PQ-ICA) 2 | LNCaP (Prostate) | More potent than PQ alone | [5] |

| Methoxy-substituted indole curcumin derivative | HeLa (Cervical) | 4 µM | [2] |

| Methoxy-substituted indole curcumin derivative | Hep-2 (Laryngeal) | 12 µM | [2] |

| Methoxy-substituted indole curcumin derivative | A549 (Lung) | 15 µM | [2] |

Other Therapeutic Areas

Beyond oncology, the indole-3-carboxamide scaffold has been explored for other applications:

-

Antimicrobial Activity: Some indole-3-carboxylic acid conjugates have shown potential as antibacterial and antifungal agents by targeting enzymes like DNA gyrase.[6] However, a study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against a specific panel of bacteria and fungi, suggesting that the substitution pattern is critical for antimicrobial effects.[1]

-

Cannabinoid Receptor Agonists: The indole-3-carboxamide structure has been a starting point for the design of cannabinoid CB1 receptor agonists, with modifications aimed at improving water solubility and potency for potential use as analgesic agents.[7]

-

Enzyme Inhibition: N-substituted indole derivatives have been developed as inhibitors of enzymes like Myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein, indicating their potential in apoptosis-related diseases.[8]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective drug candidates. For N-(4-methoxybenzyl)-1H-indole-3-carboxamide analogues, SAR studies have focused on modifications at three key positions.

Caption: Key positions for SAR studies on the indole-3-carboxamide scaffold.

-

R1: Indole Nitrogen Substitution:

-

Substitution at the N1 position of the indole ring can significantly impact biological activity. For example, in a series of inhibitors of lipid peroxidation, the introduction of a para-fluorobenzyl group at the N1 position had a greater positive impact on activity than substitutions on the N-amide benzyl group.[4] This suggests that the N1 position is a critical interaction point or influences the overall conformation of the molecule. For some indole-3-carbinol derivatives, substitution at the N1 position was found to stabilize the compound and increase its antiproliferative potency by over 1000-fold compared to the unsubstituted parent compound.[9]

-

-

Indole Core Substitution:

-

Adding substituents to the benzene portion of the indole core is a common strategy. Halogenation, for instance, has been shown to increase activity. Dichloro- and difluoro-substituted indole-3-carboxamide derivatives demonstrated 100% inhibition of superoxide dismutase (SOD), outperforming non-halogenated counterparts.[4]

-

-

R2: Benzyl Ring Substitution:

-

The methoxy group at the para position of the benzyl ring is a key feature. Its presence is often associated with beneficial neuroprotective or anticancer activities.[2][10][11] The position and nature of substituents on this ring can drastically alter potency and selectivity for different biological targets. For example, in the development of cannabinoid receptor agonists, variations on this ring were explored to enhance water solubility and potency.[7]

-

Conclusion and Future Directions

The N-(4-methoxybenzyl)-1H-indole-3-carboxamide scaffold and its analogues represent a versatile and promising class of compounds in drug discovery. The straightforward synthesis allows for the creation of diverse chemical libraries, and the scaffold has demonstrated significant potential, particularly in the development of novel anticancer agents.

Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogues.

-

Optimization of Pharmacokinetics: Further modifying the core structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

Exploration of New Therapeutic Areas: Screening optimized analogues against a broader range of biological targets to uncover new therapeutic applications beyond oncology.

-

In Vivo Efficacy: Advancing the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy and safety profiles in a whole-organism context.

By building on the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu

- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.

- Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion form

- Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. RSC Publishing.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.

- Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed.

- Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Semantic Scholar.

- Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study.

Sources

- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Predictive Metabolic Stability and Biotransformation Profiling of N-(4-methoxybenzyl)-1H-indole-3-carboxamide

Executive Summary

N-(4-methoxybenzyl)-1H-indole-3-carboxamide represents a highly versatile chemotype frequently utilized in the development of kinase inhibitors, GPCR modulators, and synthetic cannabinoid analogs[1]. However, its structural composition harbors multiple metabolic liabilities that typically result in rapid in vivo clearance. As a Senior Application Scientist, I approach the evaluation of this scaffold not just by observing its degradation, but by mechanistically deconstructing why and how it is cleared. This whitepaper provides an in-depth technical framework for predicting, evaluating, and optimizing the metabolic stability of this compound, ensuring that downstream pharmacokinetic (PK) failures are mitigated early in the drug discovery pipeline[2].

Mechanistic Profiling of Metabolic Liabilities (Sites of Metabolism)

The metabolic fate of N-(4-methoxybenzyl)-1H-indole-3-carboxamide is governed by the electronic and steric properties of its three primary functional modules. Understanding these sites of metabolism (SOM) is critical for rational drug design.

-

The 4-Methoxybenzyl Moiety (Primary Phase I Liability): The methoxy group attached to the aromatic ring is highly susceptible to rapid O-demethylation catalyzed by Cytochrome P450 enzymes (predominantly CYP2D6, CYP1A2, and CYP3A4)[3]. This oxidative cleavage yields a reactive phenolic intermediate and formaldehyde. Furthermore, the benzylic carbon is prone to hydroxylation, leading to subsequent N-dealkylation and the complete loss of the benzyl group.

-

The Indole-3-Carboxamide Core: The electron-rich indole ring is a classical substrate for Phase I aromatic hydroxylation , typically occurring at the 5- or 6-position[4]. While the carboxamide bond is more stable than an ester equivalent, it can still undergo slow hydrolysis via hepatic amidases[1].

-

The Indole N-H (Phase II Liability): The unsubstituted nitrogen (N1) of the indole ring acts as a hydrogen bond donor, making it a prime candidate for direct Phase II N-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4].

Predicted Phase I and Phase II metabolic pathways of the target compound.

Self-Validating In Vitro Assessment Protocols

To empirically validate these predicted liabilities, a tiered in vitro approach is required. We utilize Human Liver Microsomes (HLM) to isolate and quantify Phase I CYP-mediated clearance[2], followed by Cryopreserved Human Hepatocytes to evaluate the interplay between Phase I oxidation and Phase II glucuronidation[4].

The following HLM protocol is engineered as a self-validating system. Every step is designed with specific causal controls to ensure data integrity.

Optimized Human Liver Microsome (HLM) Stability Assay

-

Causality of Concentration: The test compound is evaluated at 1 µM. This ensures the concentration remains well below the Michaelis-Menten constant ( Km ) for most CYP enzymes, guaranteeing first-order depletion kinetics.

-

Causality of Solvent: Final DMSO concentration is strictly capped at 0.1% (v/v) to prevent solvent-induced inhibition of CYP3A4.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of N-(4-methoxybenzyl)-1H-indole-3-carboxamide in 100% DMSO. Dilute to a 100 µM Working Solution in 50% acetonitrile/water. Thaw pooled HLM (≥50 donors) on ice and dilute to 1.25 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .

-

Pre-Incubation & Control Setup: Aliquot 400 µL of the HLM suspension into a 96-well deep-well plate. Add 4 µL of the Working Solution. Set up parallel wells for positive controls (Testosterone for rapid clearance; Warfarin for low clearance) and a minus-NADPH negative control (to rule out chemical instability or non-CYP degradation). Pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 100 µL of pre-warmed 5 mM NADPH solution (Final NADPH = 1 mM; Final protein = 1.0 mg/mL). For the minus-NADPH control, add 100 µL of plain buffer.

-

Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots. Immediately quench the enzymatic reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL, to correct for LC-MS matrix effects).

-

Protein Precipitation & LC-MS/MS: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C. Transfer the supernatant and analyze parent compound depletion via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step-by-step workflow for the self-validating HLM stability assay.

Quantitative Data Interpretation & Clearance Scaling

Data generated from the LC-MS/MS analysis is plotted as the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) represents the elimination rate constant.

Intrinsic clearance ( CLint,micr ) is calculated using the formula[2]:

CLint,micr=Pk×V(Where V is the incubation volume in µL and P is the microsomal protein mass in mg).

Based on the structural analogs of indole-3-carboxamides, this specific molecule is predicted to fall into the High Clearance category due to the synergistic vulnerabilities of the methoxy group and the indole core[1][2].

Table 1: Predicted Pharmacokinetic Parameters and Classification

| Parameter | Predicted Value Range | Clearance Classification | Physiological Implication |

| In vitro t1/2 (HLM) | < 15 minutes | Fast | Rapid first-pass metabolism; poor oral bioavailability. |

| CLint,micr | > 45 µL/min/mg | High | Extensive O-demethylation and N-dealkylation. |

| Hepatic Extraction Ratio ( EH ) | > 0.7 | High | In vivo clearance will approach hepatic blood flow rate. |

| Minus-NADPH t1/2 | > 120 minutes | Stable | Confirms degradation is strictly CYP450-dependent. |

Rational Structural Optimization Strategies

To mitigate the predicted high clearance of N-(4-methoxybenzyl)-1H-indole-3-carboxamide and extend its half-life, medicinal chemists must employ targeted structural modifications that block the identified SOMs without disrupting the pharmacophore:

-

Block O-Demethylation: Replace the highly vulnerable 4-methoxy group with a bioisosteric, metabolically stable moiety such as a trifluoromethoxy ( −OCF3 ) or difluoromethoxy ( −OCHF2 ) group. The strong electron-withdrawing nature of the fluorine atoms significantly strengthens the C-O bond against CYP-mediated oxidative cleavage.

-

Protect the Benzylic Position: Introduce steric hindrance or fluorine atoms at the benzylic carbon (e.g., creating an α,α -dimethylbenzyl derivative) to physically block CYP access, preventing hydroxylation and subsequent dealkylation.

-

Shield the Indole Core: Introduce a halogen (e.g., a fluorine atom) at the 5- or 6-position of the indole ring to deactivate the aromatic system toward electrophilic attack by CYP450s, thereby blocking aromatic hydroxylation[4].

-

Prevent N-Glucuronidation: Methylate or alkylate the indole nitrogen (N1) to remove the hydrogen bond donor required for UGT-mediated conjugation, provided this modification does not abolish binding affinity to the intended biological target.

References

-

Gandhi, A. S., Wohlfarth, A., Zhu, M., Pang, S., Castaneto, M., Scheidweiler, K. B., & Huestis, M. A. (2015). High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes. Drug Testing and Analysis.[Link]

-

MDPI. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.[Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[Link]

-

MDPI. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Anatomy of a Privileged Scaffold: A Technical Guide to the Chemical Analysis of 4-Methoxybenzyl Indole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a "privileged" scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The 4-methoxybenzyl indole carboxamide motif, in particular, has emerged as a versatile template for the design of novel therapeutics targeting a range of diseases, from infectious agents to central nervous system disorders and cancer.[1][2][3] This technical guide provides an in-depth analysis of this important chemical scaffold. We will dissect the synthetic logic for creating libraries of these compounds, explore a suite of computational and experimental techniques for scaffold analysis, and discuss the critical role of the 4-methoxybenzyl moiety in modulating biological activity. This document is intended to serve as a practical resource for researchers engaged in the design and optimization of novel drug candidates based on the 4-methoxybenzyl indole carboxamide core.

Introduction: The Significance of the 4-Methoxybenzyl Indole Carboxamide Scaffold

The indole ring system is a ubiquitous feature in natural products and synthetic pharmaceuticals, prized for its ability to participate in various non-covalent interactions with biological macromolecules.[2] The carboxamide linkage provides a synthetically tractable handle for introducing diversity and tuning physicochemical properties. The addition of a 4-methoxybenzyl group at the indole nitrogen introduces a key structural element that can influence planarity, solubility, and metabolic stability, while also providing a potential vector for additional interactions with target proteins.[4]

Derivatives of the indole-2-carboxamide scaffold have shown promise as antitubercular agents, acting as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter.[1] Furthermore, this scaffold has been explored for its potential in treating pediatric brain tumors and for its activity as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), highlighting its therapeutic versatility.[5][6][7]

This guide will provide a comprehensive framework for the systematic analysis of the 4-methoxybenzyl indole carboxamide scaffold, enabling researchers to rationally design and optimize new chemical entities with improved potency, selectivity, and drug-like properties.

Synthetic Strategies for Library Construction

A thorough scaffold analysis begins with the ability to generate a diverse library of analogs. The synthesis of 4-methoxybenzyl indole carboxamides typically involves the coupling of a 1-(4-methoxybenzyl)-indole carboxylic acid with a variety of amines.

General Synthetic Workflow

The most common approach involves the protection of the indole nitrogen with a 4-methoxybenzyl group, followed by amide bond formation.

Caption: General synthetic workflow for the preparation of a 4-methoxybenzyl indole carboxamide library.

Detailed Experimental Protocol: Synthesis of N-Aryl-1-(4-methoxybenzyl)-1H-indole-2-carboxamide

Materials:

-

1H-Indole-2-carboxylic acid

-

4-Methoxybenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water and acidify with 1M HCl.

-

Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling

-

To a solution of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted aniline (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target N-aryl-1-(4-methoxybenzyl)-1H-indole-2-carboxamide.

Characterization: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In-Depth Scaffold Analysis: A Multi-pronged Approach

A comprehensive analysis of the 4-methoxybenzyl indole carboxamide scaffold requires a combination of computational and data-driven methodologies to extract meaningful structure-activity relationships (SAR).

Bemis-Murcko Scaffold Analysis

The Bemis-Murcko framework provides a systematic way to define the core scaffold of a molecule by removing all side chains, leaving only the ring systems and the linkers connecting them. This allows for the classification of molecules based on their fundamental topology.

Protocol for Bemis-Murcko Scaffold Extraction:

-

Input Data: A set of 4-methoxybenzyl indole carboxamide analogs in a suitable format (e.g., SMILES or SD file).

-

Software: Cheminformatics toolkits such as RDKit or ChemAxon.

-

Procedure:

-

For each molecule, identify all atoms that are part of a ring system.

-

Identify all atoms that act as linkers between two or more ring systems.

-

Remove all atoms that are not part of a ring or a linker (i.e., terminal side chains).

-

The remaining atoms and bonds constitute the Bemis-Murcko scaffold.

-

Example Application:

| Compound | Bemis-Murcko Scaffold |

| N-(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-indole-2-carboxamide | 1-(benzyl)-N-phenyl-1H-indole-2-carboxamide |

| N-(pyridin-2-yl)-1-(4-methoxybenzyl)-1H-indole-2-carboxamide | 1-(benzyl)-N-phenyl-1H-indole-2-carboxamide |

| N-cyclohexyl-1-(4-methoxybenzyl)-1H-indole-2-carboxamide | 1-(benzyl)-1H-indole-2-carboxamide |

This analysis reveals the common core structures within a library and helps in understanding the diversity of the explored chemical space.

Caption: Bemis-Murcko analysis workflow for a set of 4-methoxybenzyl indole carboxamides.

Matched Molecular Pair Analysis (MMPA)

MMPA is a powerful technique for identifying the effects of small, discrete structural changes on a particular property, such as biological activity or solubility.[8] It involves finding pairs of molecules that differ only by a single, well-defined structural transformation.

Protocol for Matched Molecular Pair Analysis:

-

Data Preparation: Compile a dataset of 4-methoxybenzyl indole carboxamide analogs with associated experimental data (e.g., IC₅₀ values).

-

Fragmentation: Computationally break each molecule into a "core" and "substituent" fragment at each single, non-ring bond.

-

Pair Identification: Identify pairs of molecules that share the same core fragment but have different substituents. These are the matched molecular pairs.

-

Transformation Analysis: For each transformation (e.g., changing a hydrogen to a chlorine atom), analyze the distribution of the change in the associated property.

Hypothetical Example:

Consider a library of N-aryl-1-(4-methoxybenzyl)-1H-indole-2-carboxamides tested for their inhibitory activity against a specific kinase.

| Pair | Transformation | Change in pIC₅₀ |

| 1 | Phenyl -> 4-Chlorophenyl | +0.8 |

| 2 | Phenyl -> 4-Fluorophenyl | +0.5 |

| 3 | Phenyl -> 4-Methoxyphenyl | -0.2 |

Interpretation: This analysis suggests that introducing a small, electron-withdrawing group at the 4-position of the N-phenyl ring is beneficial for activity, while an electron-donating group is detrimental.

Caption: Workflow for Matched Molecular Pair Analysis to derive Structure-Activity Relationships.

Pharmacophore Modeling

Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target.[9][10] This can be done based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).

Protocol for Ligand-Based Pharmacophore Modeling:

-

Training Set Selection: Select a set of structurally diverse and potent 4-methoxybenzyl indole carboxamide analogs that are known to act on a specific target.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set.

-

Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Generation: Align the conformers of the active molecules and identify a 3D arrangement of features that is common to all of them.

-

Validation: Validate the pharmacophore model by its ability to distinguish known active compounds from inactive ones in a database.

Hypothetical Pharmacophore Model for a Kinase Inhibitor:

A plausible pharmacophore for a 4-methoxybenzyl indole carboxamide kinase inhibitor might include:

-

A hydrogen bond donor (the indole N-H or the amide N-H).

-

A hydrogen bond acceptor (the carboxamide carbonyl oxygen).

-

Two aromatic rings (the indole and the N-aryl group).

-

A hydrophobic feature (the 4-methoxybenzyl group).

Caption: A hypothetical pharmacophore model for a 4-methoxybenzyl indole carboxamide.

The Role of the 4-Methoxybenzyl Group: More Than Just a Protecting Group